

Cyclovalone: A Technical Overview of its Molecular Properties and Biological Activities

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Compound of Interest

Compound Name: Cyclovalone

Cat. No.: B8795827

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Abstract

Cyclovalone, a synthetic derivative of curcumin, has emerged as a molecule of interest in pharmacological research due to its notable anti-inflammatory, antioxidant, and antitumor properties. This technical guide provides a comprehensive overview of the molecular characteristics of **Cyclovalone**, including its molecular formula and weight. It further delves into its biological activities, with a particular focus on its role as a cyclooxygenase (COX) inhibitor and its effects on prostate cancer cell lines. This document summarizes key quantitative data, outlines experimental methodologies for its study, and presents a proposed signaling pathway to elucidate its mechanism of action.

Molecular Profile

Cyclovalone is chemically known as 2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone. Its fundamental molecular properties are summarized in the table below.

Property	Value
Molecular Formula	C22H22O5[1][2]
Molecular Weight	366.41 g/mol [1][2]
CAS Number	579-23-7
Appearance	Information not available
Solubility	Information not available

Biological Activity and Mechanism of Action

Cyclovalone exhibits a range of biological activities, primarily attributed to its function as a cyclooxygenase (COX) inhibitor.[1] COX enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. By inhibiting COX, **Cyclovalone** effectively mitigates inflammatory responses. Furthermore, it has demonstrated significant antioxidant and antitumor activities.[1]

Anti-inflammatory and Antioxidant Effects

As a derivative of curcumin, **Cyclovalone** is understood to possess potent anti-inflammatory and antioxidant properties. Its anti-inflammatory action is primarily mediated through the inhibition of COX enzymes. The antioxidant activity is likely due to its phenolic structure, which can neutralize free radicals.

Antitumor Activity in Prostate Cancer

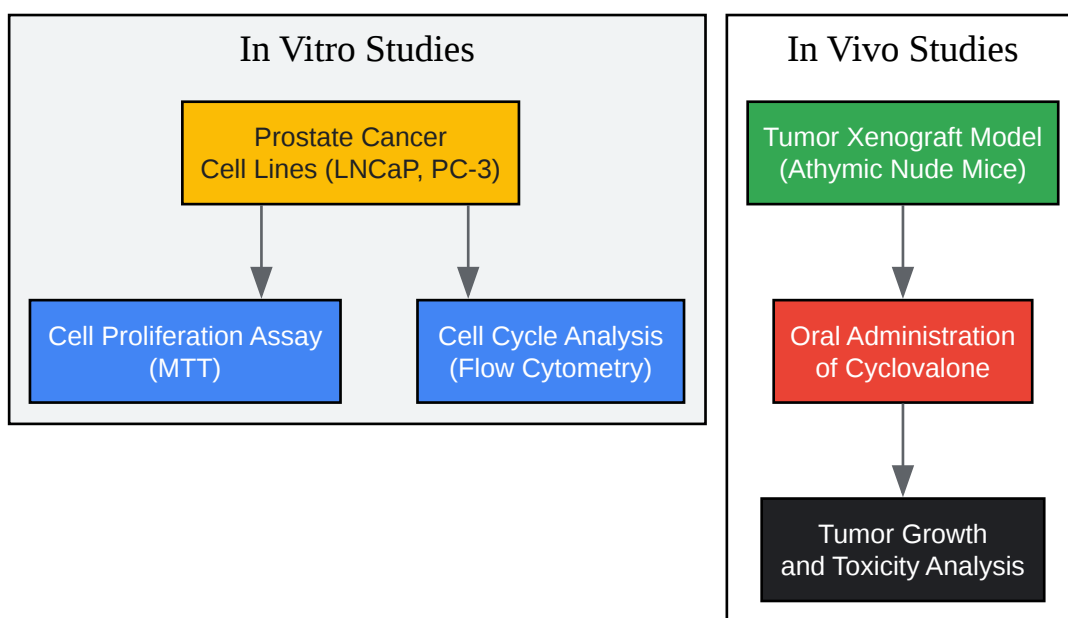
Cyclovalone has shown notable efficacy in inhibiting the proliferation of both androgen-responsive (LNCaP) and androgen-independent (PC-3) prostate cancer cells.[1] Studies have indicated that it can interfere with cell cycle progression in these cell lines.[1]

Quantitative Data on Biological Activity:

Cell Line	Concentration/Dosage	Effect
LNCaP & PC-3	0.2-10 µg/ml	Inhibition of cell proliferation in a time- and dose-dependent manner.[1]
LNCaP	2 µg/ml (72h)	Decrease in the number of cells in the G0/G1 phase and an increase in the S and G2/M phases.[1]
PC-3	2 µg/ml (72h)	Decrease in the number of cells in the G0/G1 phase and an increase in the S phase.[1]
BALB/c mice	9.5-38 mg/kg (p.o. for 14 days)	Dose-dependent reduction in the weight of the ventral prostate without significant toxicity.[1]
PC-3 xenografted athymic BALB/c nude mice	38 mg/kg (p.o. for 20 days)	Inhibition of tumor growth without toxicity.[1]

Proposed Signaling Pathway

Based on its known activities as a COX inhibitor and its structural relation to curcumin, a proposed signaling pathway for **Cyclovalone**'s action in cancer cells is presented below. It is hypothesized that **Cyclovalone** inhibits the NF-κB signaling pathway, a critical regulator of inflammation and cell survival, downstream of COX-2.



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